molecular formula C16H25N3O B5484578 N-(4-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea

N-(4-ethylphenyl)-N'-[2-(1-piperidinyl)ethyl]urea

Cat. No. B5484578
M. Wt: 275.39 g/mol
InChI Key: WKGRONJWABVYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-ethylphenyl)-N’-[2-(1-piperidinyl)ethyl]urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups. They are widely used in medicinal chemistry due to their biological activities .


Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In this case, the isocyanate would be derived from 4-ethylphenylamine, and the amine would be 2-(1-piperidinyl)ethylamine .


Molecular Structure Analysis

The molecule contains a urea group attached to a 4-ethylphenyl group and a 2-(1-piperidinyl)ethyl group. The urea group is planar due to the sp2 hybridization of the central carbon atom. The 4-ethylphenyl group is a substituted benzene ring, which is also planar. The 2-(1-piperidinyl)ethyl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions. They can react with acids to form amides and with bases to form salts. They can also undergo hydrolysis to form amines and isocyanates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-ethylphenyl)-N’-[2-(1-piperidinyl)ethyl]urea” would depend on its specific structure. Urea derivatives are generally solid at room temperature and are soluble in organic solvents .

Mechanism of Action

The mechanism of action of urea derivatives depends on their specific structure and the biological target they interact with. Many urea derivatives are biologically active and can interact with various enzymes and receptors in the body .

Safety and Hazards

The safety and hazards of “N-(4-ethylphenyl)-N’-[2-(1-piperidinyl)ethyl]urea” would depend on its specific structure. Urea derivatives can be irritants and may be harmful if ingested or inhaled .

Future Directions

The study of urea derivatives is a vibrant field in medicinal chemistry. Future research could focus on synthesizing new urea derivatives and studying their biological activities. This could lead to the development of new drugs for various diseases .

properties

IUPAC Name

1-(4-ethylphenyl)-3-(2-piperidin-1-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-2-14-6-8-15(9-7-14)18-16(20)17-10-13-19-11-4-3-5-12-19/h6-9H,2-5,10-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGRONJWABVYKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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